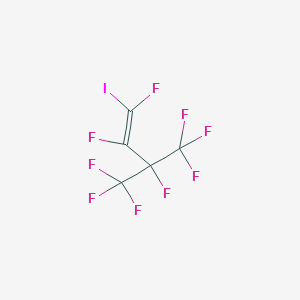
1-Iodononafluoro(3-methylbut-1-ene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Iodononafluoro(3-methylbut-1-ene)-related compounds involves dehydrohalogenation reactions and controlled thermal processes. For example, perfluoro-(3-methylbuta-1,2-diene) can be synthesized by dehydrohalogenation of 2H,2H-hexafluoro-1-iodo-3-trifluoromethylbutane, a process that involves the thermal reaction of heptafluoro-2-iodopropane with vinylidene fluoride. The use of potassium hydroxide or hot charcoal as reagents yields different isomers due to the catalysis of allylic rearrangement by the latter (Banks et al., 1969).
Molecular Structure Analysis
The molecular structure of 1-Iodononafluoro(3-methylbut-1-ene) and its derivatives is characterized by the presence of a highly electronegative fluorine atoms and an iodonium group. These elements contribute to a distinct square-planar geometry around the iodine atom, as observed in similar compounds. For instance, the crystal structures of various iodonium trifluoromethanesulfonates reveal distorted square-planar geometries around the iodine atoms, indicating strong interactions with counter-ions (Hinkle & McDonald, 2002).
Chemical Reactions and Properties
1-Iodononafluoro(3-methylbut-1-ene) and related compounds undergo a wide range of chemical reactions, reflecting their versatile chemical properties. They are highly reactive towards nucleophiles and can participate in addition reactions, rearrangements, and polymerization under certain conditions. For example, perfluoro-(3-methylbuta-1,2-diene) is attacked by nucleophiles, leading to various reaction products, and undergoes oligomerization and polymerization when heated under pressure (Banks et al., 1969).
Aplicaciones Científicas De Investigación
Crystal Structure and Reactivity
Research has been conducted on compounds similar to "1-Iodononafluoro(3-methylbut-1-ene)", focusing on their crystal structures and chemical reactivity. For instance, studies on alkenyl(aryl)iodonium salts have detailed the structural characteristics and potential reactivity of such compounds, revealing insights into their distorted square-planar geometries and interactions with trifluoromethanesulfonate counter-ions (Hinkle & McDonald, 2002).
Synthesis and Properties of Flavone Derivatives
Research into the synthesis and properties of acetylenic flavone derivatives has shown how iodoflavone reacts with certain alkynes to produce compounds with notable antimicrobial and cytotoxic activities. This research highlights the utility of iodine-based reagents in synthesizing complex organic molecules with potential biological activities (Artali et al., 2003).
Oxidation Mechanisms
Another avenue of research focuses on oxidation mechanisms , such as the OH radical-induced oxidation of but-1-ene and its derivatives. These studies provide insights into the behavior of these compounds in atmospheric chemistry contexts, revealing the complexities of product distributions and reaction pathways (Benkelberg et al., 2000).
Fluorinated Compounds Synthesis
In the realm of fluorinated compounds synthesis , research detailing the preparation of novel compounds through reactions involving fluorinated segments showcases the versatility of these reactions in generating molecules with potential utility in various chemical industries (Amato & Calas, 2003).
Gas-Phase Elimination Kinetics
The gas-phase elimination kinetics of chloro-methylbut-ene compounds have been studied to understand the stability and reactivity of these molecules better. Such research contributes to our understanding of organic reaction mechanisms and the factors influencing reaction rates (Lezama et al., 2012).
Safety and Hazards
The safety data sheet advises to avoid dust formation and breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .
Mecanismo De Acción
Target of Action
This compound is primarily used for research purposes .
Mode of Action
It’s worth noting that compounds with similar structures, such as alkenes, typically undergo electrophilic addition reactions .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds .
Propiedades
IUPAC Name |
(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLZYXPNBHIUMY-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\F)/I)(\C(C(F)(F)F)(C(F)(F)F)F)/F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F9I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896304 |
Source


|
| Record name | (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
CAS RN |
105774-97-8 |
Source


|
| Record name | (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

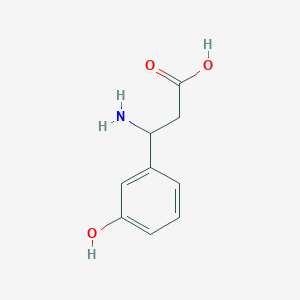
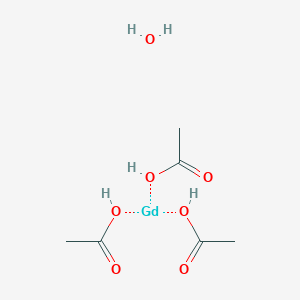
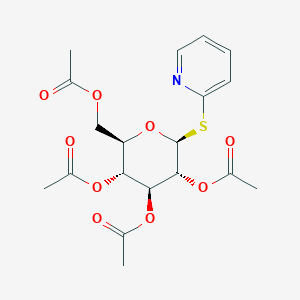
![Pyrrolidine, 1-[(1-oxido-2-pyridinyl)thio]- (9CI)](/img/no-structure.png)
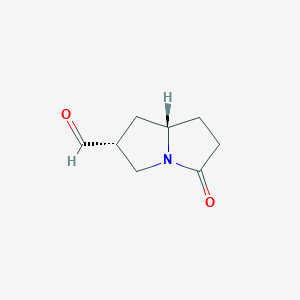
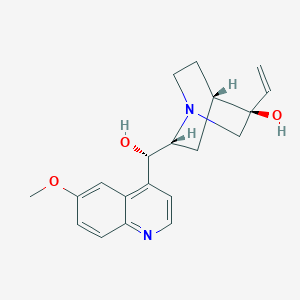


![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)
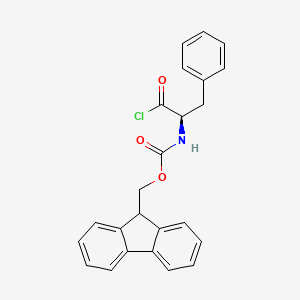
![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)